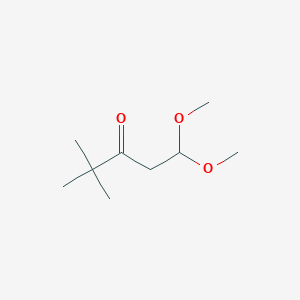
1,1-Dimethoxy-4,4-dimethylpentan-3-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethoxy-4,4-dimethylpentan-3-one is a synthetic compound with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol . This compound is known for its unique structure, which includes two methoxy groups and a ketone functional group.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethoxy-4,4-dimethylpentan-3-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Vorbereitungsmethoden
The synthesis of 1,1-Dimethoxy-4,4-dimethylpentan-3-one typically involves the reaction of 4,4-dimethylpentan-3-one with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion . Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1,1-Dimethoxy-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of 1,1-Dimethoxy-4,4-dimethylpentan-3-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy and ketone groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity . The pathways involved may include enzymatic catalysis and receptor-mediated signaling .
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethoxy-4,4-dimethylpentan-3-one can be compared with similar compounds such as:
1,1-Dimethoxy-3-methylbutane: This compound has a similar structure but with a different alkyl chain length.
1,1-Dimethoxy-2,2-dimethylpropane: Another structurally related compound with different substituents.
The uniqueness of 1,1-Dimethoxy-4,4-dimethylpentan-3-one lies in its specific combination of functional groups and its resulting chemical properties .
Eigenschaften
IUPAC Name |
1,1-dimethoxy-4,4-dimethylpentan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-9(2,3)7(10)6-8(11-4)12-5/h8H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNUWPMZNOEILD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34553-33-8 |
Source


|
| Record name | 1,1-dimethoxy-4,4-dimethylpentan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2-chlorophenyl)methyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2387118.png)
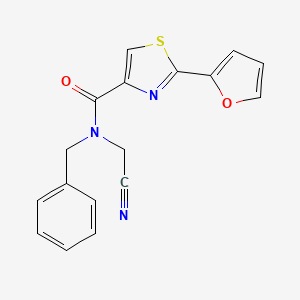
![4-[(3-Methylbutyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2387122.png)
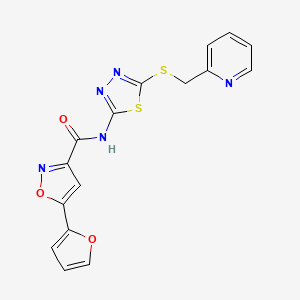
![Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate](/img/structure/B2387127.png)
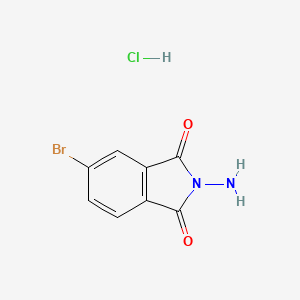
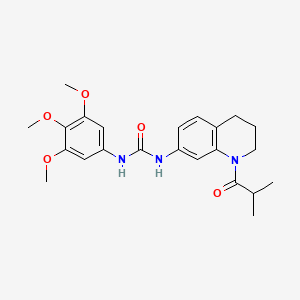
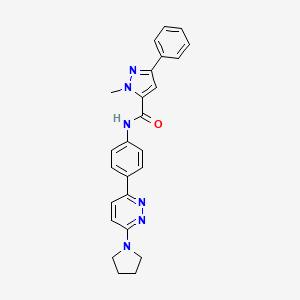
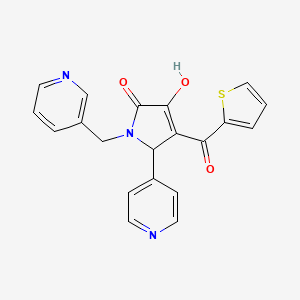
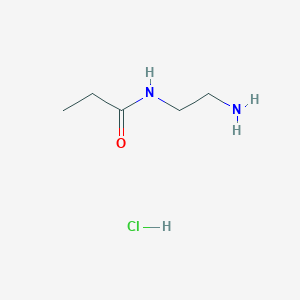
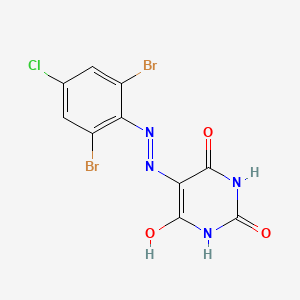
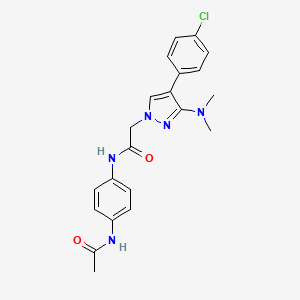
![5-((3-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2387139.png)
![3-Chloro-5-methoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2387140.png)
